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1-(4-Nitro-1H-imidazol-2-yl)ethanol

Cat. No.: B12820525
M. Wt: 157.13 g/mol
InChI Key: FRQCBSLXRZNARJ-UHFFFAOYSA-N
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Description

Overview of the Nitroimidazole Chemical Class and its Academic Significance

Nitroimidazoles are a class of organic compounds characterized by an imidazole (B134444) ring bearing a nitro group (-NO2). lecturio.com The position of this nitro group on the imidazole ring—be it at position 2, 4, or 5—is a critical determinant of the compound's chemical properties and biological activity. nih.gov First discovered in the 1950s with the identification of the natural product Azomycin (2-nitroimidazole), this chemical class has become a cornerstone in the development of therapeutic agents. nih.gov

The academic and pharmaceutical significance of nitroimidazoles is vast, primarily stemming from their broad-spectrum activity against anaerobic bacteria and various parasites. acs.orgunimib.it Compounds such as metronidazole (B1676534) and tinidazole (B1682380) are widely recognized for their efficacy in treating infections caused by these microorganisms. lecturio.comtaylorandfrancis.com The mechanism of action is generally understood to involve the reductive bioactivation of the nitro group within susceptible anaerobic organisms or hypoxic cells. nih.gov This reduction process generates reactive nitroso and hydroxylamine (B1172632) intermediates and cytotoxic free radicals that can damage microbial DNA and other vital macromolecules, ultimately leading to cell death. lecturio.comnih.gov

Beyond their antimicrobial applications, nitroimidazoles have been extensively researched as radiosensitizers in cancer therapy and as diagnostic markers for imaging hypoxic tumors. nih.govunimib.it The unique electronic properties conferred by the nitro group make these compounds prime candidates for targeted activation in the low-oxygen environments characteristic of solid tumors. nih.gov This diverse range of applications ensures that the synthesis and evaluation of new nitroimidazole derivatives remain an active and promising field of scientific investigation. acs.orgresearchgate.net

Structural Characterization of 1-(4-Nitro-1H-imidazol-2-yl)ethanol

The compound this compound is a distinct molecule within the nitroimidazole family. Its structure is defined by a central 1H-imidazole ring. A nitro group is attached at the C4 position, and a 1-ethanol side chain is substituted at the C2 position of the imidazole ring. This specific arrangement of substituents distinguishes it from more commonly studied 5-nitroimidazole isomers, such as metronidazole. grafiati.com

The presence of the hydroxyl (-OH) group in the ethanol (B145695) side chain introduces a polar character to the molecule, influencing its solubility and potential for forming hydrogen bonds. ontosight.ai The nitro group, being strongly electron-withdrawing, significantly impacts the electronic distribution and reactivity of the imidazole ring. ontosight.ai The structural details and key chemical identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound bldpharm.com
Molecular Formula C₅H₇N₃O₃ bldpharm.com
Molecular Weight 157.13 g/mol bldpharm.combldpharm.com
CAS Number 23424-43-3 bldpharm.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the unambiguous confirmation of its structure and for differentiating it from positional isomers. researchgate.netsemanticscholar.org

Research Rationale and Scope of Scholarly Inquiry for this compound and Related Entities

The research interest in this compound is multifaceted. While not a frontline therapeutic agent itself, it serves as a valuable chemical intermediate and a reference compound in several areas of study.

One primary area of investigation involves its use as a building block in the synthesis of novel, more complex nitroimidazole derivatives. researchgate.net Medicinal chemists utilize this compound as a scaffold, modifying its structure to explore structure-activity relationships (SAR). For instance, new series of thiosemicarbazide (B42300) and hydrazone derivatives have been synthesized from imidazole substrates to evaluate their potential as new antimicrobial or anticancer agents. researchgate.netmdpi.com The ethanol side chain provides a convenient point for chemical modification and conjugation to other molecules.

Furthermore, research has explored the synthesis of nitroimidazole derivatives containing ethanol groups as prodrugs designed for activation in hypoxic tumor environments. nih.gov In these studies, the nitroimidazole moiety acts as the trigger, which, upon bioreduction, initiates a reaction cascade to release an active anticancer drug. nih.gov The specific positioning of the nitro group and the nature of the side chain are critical factors influencing the efficiency of this release mechanism. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O3 B12820525 1-(4-Nitro-1H-imidazol-2-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

1-(5-nitro-1H-imidazol-2-yl)ethanol

InChI

InChI=1S/C5H7N3O3/c1-3(9)5-6-2-4(7-5)8(10)11/h2-3,9H,1H3,(H,6,7)

InChI Key

FRQCBSLXRZNARJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies for 1 4 Nitro 1h Imidazol 2 Yl Ethanol and Congeneric Nitroimidazole Alcohols

Retrosynthetic Analysis Pertaining to the 1-(4-Nitro-1H-imidazol-2-yl)ethanol Scaffold

Retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the C2-side chain bond. This suggests a synthetic strategy that involves the formation of a 4-nitroimidazole (B12731) core followed by the introduction of the ethanol (B145695) moiety. A key intermediate in this approach is 2-methyl-4(5)-nitroimidazole. This intermediate can be synthesized from 2-methylimidazole (B133640) through nitration. Subsequently, the methyl group at the C2 position can be functionalized to yield the desired ethanol side chain.

An alternative retrosynthetic approach involves the de novo construction of the imidazole (B134444) ring from acyclic precursors that already contain the necessary functionalities or their precursors. This method offers the potential for greater control over the substitution pattern of the final product.

Chemical Routes for the Elaboration of the 4-Nitroimidazole Heterocycle

The formation of the 4-nitroimidazole core is a critical step in the synthesis of the target compound. Two primary strategies are employed: the nitration of pre-existing imidazole precursors and the de novo synthesis of the imidazole ring.

The direct nitration of imidazole derivatives, such as 2-methylimidazole, is a common method for producing 2-methyl-4(5)-nitroimidazole. tsu.ru Various nitrating agents and reaction conditions have been explored to optimize this process.

A classical approach involves the use of a mixture of concentrated nitric and sulfuric acids. tsu.ru However, this method often requires high temperatures and can lead to the formation of byproducts. tsu.ru To address these issues, alternative nitration methods have been developed. For instance, the use of nitrate (B79036) salts of alkali metals has been shown to result in a smoother reaction and higher yields of the desired product. tsu.ruresearchgate.netscientific.net

The table below summarizes various nitration methods for 2-methylimidazole.

The de novo synthesis of the imidazole ring provides an alternative to the nitration of pre-formed imidazoles. This approach often involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, in a process known as the Radziszewski reaction. wikipedia.org For example, 2-methylimidazole can be prepared from the condensation of glyoxal, acetaldehyde, and ammonia. wikipedia.org This can then be nitrated to form the 4-nitroimidazole core.

Another de novo approach involves the cyclization of appropriately substituted acyclic precursors. For instance, bicyclic nitroimidazoles can be synthesized by first alkylating a 4(5)-nitroimidazole with bromoacetaldehyde (B98955) diethyl acetal, followed by acid-catalyzed cyclization. acs.orgnih.gov

Strategies for the Introduction of the Ethanol Moiety at the C2 Position

Once the 4-nitroimidazole ring is in place, the next step is the introduction of the ethanol group at the C2 position. A common strategy involves the alkylation of a 2-unsubstituted or 2-methyl-4-nitroimidazole derivative.

For instance, 2-methyl-4-nitroimidazole can be regioselectively alkylated with 2-chloroethanol (B45725) to introduce the hydroxyethyl (B10761427) group at the N1 position. lookchem.com Alternatively, ethylene (B1197577) oxide can be used for the same purpose under acidic conditions. lookchem.com

In cases where a 2-methyl group is present, it can be functionalized to introduce the ethanol side chain. This can be achieved through oxidation of the methyl group to an aldehyde, followed by reduction to the corresponding alcohol.

Regioselective Synthesis Techniques for Nitroimidazole Derivatization

Regioselectivity is a critical consideration in the synthesis of this compound, as the imidazole ring has multiple reactive sites. The position of the nitro group and the ethanol side chain must be carefully controlled.

The alkylation of 4(5)-nitroimidazole can lead to a mixture of N1 and N3 substituted products. However, the reaction conditions can be tuned to favor one regioisomer over the other. For example, the alkylation of 4-nitroimidazole in the presence of a base like potassium carbonate in acetonitrile (B52724) at elevated temperatures has been shown to favor N1 alkylation. derpharmachemica.com In contrast, the alkylation of 2-methyl-5-nitroimidazole (B138375) tends to favor N3 alkylation due to the steric hindrance of the nitro group. derpharmachemica.com

The choice of solvent and base can also influence the regioselectivity of the reaction. For example, using DMSO or DMF as a solvent with potassium hydroxide (B78521) or potassium carbonate as the base can also be employed for N-alkylation. derpharmachemica.com

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

For the nitration step, studies have shown that using nitrate salts of alkali metals can lead to higher yields compared to the traditional nitric acid/sulfuric acid mixture. tsu.ruresearchgate.netscientific.net In the alkylation step, the choice of base and solvent is critical for achieving high regioselectivity and yield. derpharmachemica.com

The table below presents a summary of reaction optimization strategies for key steps in the synthesis of nitroimidazole derivatives.

Purification and Isolation Techniques for this compound and Synthetic Intermediates

The purification and isolation of this compound and its synthetic precursors are critical steps to ensure the final product's purity and to remove any unreacted starting materials, byproducts, or catalysts. The choice of purification method largely depends on the physical and chemical properties of the target compound and the impurities present.

Crystallization is a commonly employed technique for the purification of solid compounds like this compound. This method relies on the differences in solubility between the desired compound and impurities in a given solvent. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is crucial for successful crystallization.

For the purification of intermediates such as 2-formyl-4-nitroimidazole, a key precursor in the synthesis of this compound, recrystallization from solvents like ethanol or ethyl acetate (B1210297) has been reported to yield a product with high purity.

Column chromatography is another powerful purification technique, particularly useful for separating compounds with similar polarities. In this method, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent, or a mixture of solvents, is then passed through the column, and the different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent. This differential migration allows for the separation of the desired compound. The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.

Extraction is often used as an initial purification step to separate the desired product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, after a reaction, the mixture can be partitioned between water and an organic solvent like ethyl acetate. The target compound, being more soluble in the organic phase, will be extracted into it, leaving water-soluble impurities behind in the aqueous phase.

The following table summarizes the purification techniques applicable to this compound and its intermediates.

Technique Stationary Phase/Solvent Application
Crystallization Ethanol, Ethyl AcetateFinal purification of solid products and intermediates.
Column Chromatography Silica Gel, AluminaSeparation of products from byproducts and unreacted starting materials.
Extraction Water/Ethyl Acetate, Water/DichloromethaneInitial work-up to separate the product from the reaction mixture.
Thin-Layer Chromatography (TLC) Silica GelMonitoring reaction progress and assessing the purity of fractions from column chromatography.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The this compound molecule possesses a chiral center at the carbon atom of the ethanol group that is bonded to the hydroxyl group and the imidazole ring. This chirality means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is of significant interest as different enantiomers of a chiral compound can exhibit distinct biological activities.

One of the primary strategies for the stereoselective synthesis of this compound involves the asymmetric reduction of the corresponding ketone, 2-acetyl-4-nitro-1H-imidazole. This reduction can be achieved using chiral reducing agents or catalysts.

Asymmetric Reduction using Chiral Borane (B79455) Reagents: Chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or amino acids (e.g., CBS catalysts, Corey-Bakshi-Shibata catalysts), are effective for the enantioselective reduction of prochiral ketones. The CBS catalyst, which is an oxazaborolidine, can catalyze the reduction of ketones with high enantioselectivity when used with a stoichiometric borane source like borane-tetrahydrofuran (B86392) complex (BH3·THF) or borane-dimethyl sulfide (B99878) complex (BMS).

Enzymatic Resolution: Another approach to obtain enantiomerically pure this compound is through the kinetic resolution of the racemic mixture. This can be accomplished using enzymes, such as lipases, which can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated by chromatography. For example, lipase-catalyzed transesterification in an organic solvent can be employed.

The table below outlines potential methods for the stereoselective synthesis of this compound.

Method Reagent/Catalyst Description
Asymmetric Reduction CBS Catalyst (Corey-Bakshi-Shibata) + Borane SourceCatalytic enantioselective reduction of 2-acetyl-4-nitro-1H-imidazole.
Asymmetric Reduction Chiral Borane Reagents (e.g., Alpine-Borane®)Stoichiometric enantioselective reduction of the corresponding ketone.
Enzymatic Resolution Lipase (B570770) (e.g., Candida antarctica lipase B)Kinetic resolution of racemic this compound via selective acylation of one enantiomer.

The successful application of these stereoselective methods allows for the preparation of enantiomerically enriched or pure (R)- and (S)-1-(4-nitro-1H-imidazol-2-yl)ethanol, enabling further investigation into their specific properties and potential applications.

Derivatization Strategies and Analogue Synthesis for 1 4 Nitro 1h Imidazol 2 Yl Ethanol

Chemical Modifications at the Hydroxyl Functionality of the Ethanol (B145695) Moiety

The secondary alcohol of the ethanol moiety on 1-(4-Nitro-1H-imidazol-2-yl)ethanol is a prime site for chemical modification, offering opportunities to alter the compound's physicochemical properties through esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or ether. Esterification is a common strategy to create prodrugs or modify solubility. Based on analogous compounds, this transformation can be achieved using various carboxylic acids or their activated derivatives. For instance, the esterification of related nitroimidazole alcohols has been successfully performed with reagents like acid chlorides or anhydrides in the presence of a base, or through coupling reactions. A study on 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol demonstrated its coupling with a variety of substituted benzoic acids using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-(Dimethylamino)pyridine (DMAP) as coupling agents. mdpi.comresearchgate.net Another example is the synthesis of a novel diester by reacting 2-(2-nitro-1H-imidazol-1-yl)ethanol with ethylenediaminetetraacetic dianhydride under microwave irradiation. evitachem.com

Etherification offers another route to introduce diverse functionalities. While specific examples for this compound are not documented, general methods for N-alkylation of imidazoles with substituted benzyl (B1604629) chlorides in the presence of a base like potassium carbonate are well-established and suggest that O-alkylation of the hydroxyl group is also feasible under similar conditions. bohrium.comsemanticscholar.org

Table 1: Examples of Analogous Esterification Reactions

Nitroimidazole SubstrateReagent(s)Solvent/ConditionsProduct TypeReference
2-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanolSubstituted Benzoic Acids, EDCI, DMAPDMF, rt, 48hBenzoate (B1203000) Ester Hybrids mdpi.com
2-(2-Nitro-1H-imidazol-1-yl)ethanolEthylenediaminetetraacetic dianhydrideMicrowave irradiationDiester Derivative evitachem.com
Ornidazole (B1677491) (a 2-methyl-5-nitroimidazole (B138375) derivative)Lipase (B570770)-Optically pure ester isomers researchgate.net

Oxidation Pathways

The secondary alcohol functional group is susceptible to oxidation to yield the corresponding ketone, 1-(4-Nitro-1H-imidazol-2-yl)ethanone. Standard oxidizing agents used for converting secondary alcohols to ketones are applicable here. These include chromium-based reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), as well as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.orgchemguide.co.uk The oxidation is generally robust and terminates at the ketone stage, as there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation. chemguide.co.uk

Milder and more selective methods, such as the Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO) or the Dess-Martin periodinane oxidation, could also be employed to achieve this transformation, often under less harsh conditions. A study on the manganese-catalyzed oxidation of various secondary benzylic alcohols to their corresponding ketones demonstrates the feasibility of this conversion even in the presence of other sensitive functional groups. rug.nl

Table 2: Common Reagents for Oxidation of Secondary Alcohols to Ketones

Oxidizing AgentTypical ConditionsProductReference
Chromic Acid (H₂CrO₄) / Jones ReagentAqueous sulfuric acid, acetoneKetone libretexts.org
Potassium Permanganate (KMnO₄)Acidic or alkaline solution, heatKetone libretexts.org
Dess-Martin Periodinane (DMP)Dichloromethane (DCM), room temperatureKetone organic-chemistry.org
Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N)DCM, low temperature (-78 °C to rt)Ketone organic-chemistry.org

Modifications and Substitutions on the 4-Nitroimidazole (B12731) Core

The 4-nitroimidazole ring presents distinct opportunities for derivatization, either through substitution reactions on the ring itself or by chemical transformation of the nitro group.

Substitution Reactions on the Imidazole (B134444) Ring

Direct substitution on the imidazole ring of this compound is challenging due to the lack of an inherent leaving group. However, derivatization strategies often involve starting with a halogenated nitroimidazole precursor. For example, studies on halogenoimidazoles show that a bromine atom at the C5 position of a 1-substituted-4-nitroimidazole is activated towards nucleophilic displacement. psu.edursc.org Various nucleophiles, including thiolates, can displace the bromine atom, leading to a range of 5-substituted-4-nitroimidazole derivatives. rsc.org It is therefore conceivable to synthesize 5-substituted analogues of the target compound by first preparing a 2-(1-hydroxyethyl)-5-bromo-4-nitroimidazole intermediate.

Reduction of the Nitro Group for Amine-Based Derivatization

The nitro group is a versatile functional handle that can be readily reduced to an amino group, opening up a vast array of subsequent derivatization possibilities. The reduction of the nitro group on the isomeric compound 2-(4-nitro-1H-imidazol-1-yl)ethanol to 2-(4-amino-1H-imidazol-1-yl)ethanol has been reported. Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as stannous chloride (SnCl₂) in hydrochloric acid. google.com

Once the 1-(4-amino-1H-imidazol-2-yl)ethanol derivative is formed, the newly introduced primary aromatic amine can undergo a multitude of reactions. These include acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to form secondary or tertiary amines, significantly expanding the chemical space accessible from the parent molecule.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a prominent strategy in drug discovery. The this compound scaffold can be incorporated into such hybrids through its reactive handles.

For instance, following esterification of the hydroxyl group as described in section 3.1.1, the attached carboxylic acid moiety can itself be a complex molecule, leading to a hybrid structure. An example from related chemistry is the synthesis of hybrids linking a 5-nitroimidazole moiety to a 1,3,4-thiadiazole (B1197879) core via a benzoate ester linker. mdpi.com

Alternatively, after reduction of the nitro group to an amine (section 3.2.2), the resulting amino-imidazole derivative can be coupled with other pharmacologically active carboxylic acids or sulfonyl chlorides. This approach was used to synthesize a series of 2-oxoethyl-arylamide and -arylsulphonamide derivatives from an amino-piperazinyl-4-nitroimidazole core. nih.gov Such strategies allow for the systematic exploration of structure-activity relationships by combining the properties of the nitroimidazole scaffold with those of other known bioactive molecules. nih.govbiomedpharmajournal.org

Development of Prodrugs and Bioprecursors Based on the Nitroimidazole Alcohol Framework

The strategic development of prodrugs and bioprecursors from the this compound framework is a key area of research aimed at enhancing therapeutic efficacy and overcoming limitations of parent drug molecules. This approach leverages the unique chemical and biological properties of the nitroimidazole core, particularly its susceptibility to bioreductive activation under hypoxic conditions, a characteristic feature of solid tumors and certain infectious microorganisms. dovepress.comnih.govwikipedia.orgmdpi.comnih.gov

The primary rationale for designing prodrugs based on this scaffold is to achieve selective drug release at the target site, thereby minimizing systemic toxicity and improving the therapeutic index. The nitro group of the imidazole ring acts as a latent trigger; in oxygen-deficient environments, it can be reduced by nitroreductase enzymes to form reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. dovepress.comnih.gov This bioactivation process is critical for the drug's mechanism of action, often leading to the generation of cytotoxic radicals or the release of an active pharmacological agent. dovepress.comnih.gov

Derivatization strategies for creating prodrugs from the this compound backbone primarily focus on the modification of the hydroxyl group to form linkages that are stable in systemic circulation but are cleaved at the target site. Common approaches include the formation of esters, carbamates, and ethers, which can be designed to release the active drug upon enzymatic or chemical triggers specific to the target microenvironment.

While specific literature on the derivatization of this compound is limited, extensive research on analogous 2-nitro and 5-nitroimidazole structures provides a strong basis for potential prodrug strategies. For instance, 2-nitroimidazole (B3424786) derivatives have been successfully conjugated to various cytotoxic agents, such as paclitaxel (B517696) and SN-38, via carbonate linkages to the ethanol side chain. These prodrugs demonstrate stability in normal physiological conditions and undergo rapid reduction and release of the active drug in the presence of nitroreductase.

Another established strategy involves the development of bioprecursors where the nitroimidazole moiety itself is the precursor to the active species. A notable example is the use of α-[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanols as radiosensitizers and cytotoxins. Prodrugs of these compounds have been designed as 2-haloethylamines, which undergo intramolecular cyclization under physiological conditions to form the active aziridine.

Recent research has also explored the synthesis of novel 4-nitroimidazole analogues bearing different heterocyclic moieties, such as piperazine, tetrazole, and thiadiazole, to evaluate their anticancer and antimicrobial activities. nih.govfinechem-mirea.ru These studies highlight the versatility of the 4-nitroimidazole scaffold in developing new therapeutic agents. For example, a series of 4-nitroimidazole derivatives incorporating aryl piperazines and other heterocyclic rings have been synthesized and tested for their antiproliferative effects against various cancer cell lines, with some compounds showing promising activity. nih.gov

The following table summarizes representative derivatization strategies and the resulting compounds based on the broader nitroimidazole framework, which can be extrapolated to the this compound scaffold.

Parent Scaffold Derivatization Strategy Resulting Compound/Prodrug Class Activation Mechanism Therapeutic Target
2-Nitroimidazole-ethanolConjugation via carbonate linkagePaclitaxel and SN-38 prodrugsBioreductive cleavage by nitroreductasesHypoxic tumors
2-Nitroimidazole-ethanolFormation of 2-haloethylamineProdrugs of aziridine-containing cytotoxinsIntramolecular cyclizationHypoxic tumors
4-NitroimidazoleAttachment of aryl piperazine, tetrazole, or thiadiazoleNovel heterocyclic derivativesNot specified as prodrugsCancer, Bacteria, Tuberculosis
4-NitrobenzylCarbamate linkage to cytotoxic agentsHypoxia-activated prodrugsNitroreductionHypoxic tumors

These examples underscore the potential of the this compound framework in designing innovative prodrugs and bioprecursors. Future research in this area is likely to focus on synthesizing and evaluating specific derivatives of this compound to harness its therapeutic potential for targeted cancer therapy and infectious diseases.

Spectroscopic and Structural Characterization Methodologies for 1 4 Nitro 1h Imidazol 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 1-(4-Nitro-1H-imidazol-2-yl)ethanol are not widely reported, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds.

¹H-NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethanol (B145695) side chain would feature a quartet for the methine proton (-CH) coupled to the adjacent methyl group, and a doublet for the three protons of the methyl group (-CH₃). The hydroxyl proton (-OH) would typically appear as a broad singlet, and the lone proton on the imidazole (B134444) ring (C5-H) would present as a singlet. The electron-withdrawing effect of the nitro group and the imidazole ring would likely shift the signals for the ethanol group downfield compared to a simple alkanol. For comparison, the protons on the parent 4-nitroimidazole (B12731) ring appear at approximately 8.30 ppm and 7.85 ppm in DMSO-d₆ chemicalbook.com.

¹³C-NMR Spectroscopy In the ¹³C-NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms in this compound. The spectrum would show two signals for the ethanol side chain (one for the methyl carbon and one for the hydroxyl-bearing methine carbon) and three signals for the imidazole ring carbons (C2, C4, and C5). The carbons of the imidazole ring, particularly C4 (bearing the nitro group) and C2 (attached to the ethanol moiety), are expected to be significantly deshielded.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Assignment Predicted ¹H-NMR Chemical Shift (δ, ppm) Predicted ¹³C-NMR Chemical Shift (δ, ppm)
-CH₃ (ethanol)Doublet, ~1.5~20-25
-CH(OH)- (ethanol)Quartet, ~5.0~60-70
-OH (ethanol)Broad SingletN/A
C5-H (imidazole)Singlet, ~7.8-8.3~120-140
C2 (imidazole)N/A~145-155
C4 (imidazole)N/A~145-150
C5 (imidazole)N/A~120-140

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

A prominent, broad band is expected in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The presence of the nitro group (NO₂) is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations. Vibrational spectroscopy for analogous compounds reveals these N-O stretching modes at approximately 1520 cm⁻¹ (asymmetric) and 1348 cm⁻¹ (symmetric) vulcanchem.com. Additionally, C-H stretching vibrations from the alkyl and aromatic-like imidazole ring would appear just below and above 3000 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3300-3500 (Broad)
Imidazole RingC-H Stretch~3100
Ethanol ChainC-H Stretch~2850-2960
Nitro (-NO₂)Asymmetric N-O Stretch~1520 vulcanchem.com
Nitro (-NO₂)Symmetric N-O Stretch~1348 vulcanchem.com
Imidazole RingC=N / C=C Stretch~1400-1600
AlcoholC-O Stretch~1050-1150

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound.

For this compound, with a molecular formula of C₅H₇N₃O₃, the molecular weight is 157.13 g/mol vulcanchem.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 157. Common fragmentation patterns would likely include the loss of a methyl group ([M-15]⁺) resulting in a peak at m/z 142, the loss of water ([M-18]⁺) from the ethanol moiety, or cleavage of the C-C bond of the side chain.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, a single-crystal X-ray structure for this compound has not been reported in the literature. However, analysis of a suitable single crystal would yield precise data on its solid-state conformation. For comparison, related nitroimidazole derivatives have been successfully characterized using this method. For instance, Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate was found to crystallize in an orthorhombic system with the space group P2₁2₁2₁ researchgate.net. A crystallographic analysis of the title compound would provide the data outlined in the table below.

Table 3: Crystallographic Data Parameters Obtainable from X-ray Analysis Note: The values below are placeholders and would be determined experimentally.

Parameter Description Example Data from a Related Structure researchgate.net
Crystal SystemThe symmetry of the unit cell.Orthorhombic
Space GroupThe symmetry of the crystal lattice.P2₁2₁2₁
a, b, c (Å)Unit cell dimensions.a = 4.416, b = 10.290, c = 20.769
α, β, γ (°)Unit cell angles.α = 90, β = 90, γ = 90
V (ų)Volume of the unit cell.943.7
ZNumber of molecules per unit cell.4

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of a compound's elemental formula. This technique is invaluable for confirming the identity of a newly synthesized compound or an unknown substance.

The molecular formula for this compound is C₅H₇N₃O₃ vulcanchem.com. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield a mass measurement that is within a very small tolerance (typically < 5 ppm) of this calculated value, thus confirming the elemental composition.

Table 4: HRMS Data for this compound

Parameter Value
Molecular FormulaC₅H₇N₃O₃
Theoretical Monoisotopic Mass (M)157.04874 Da
Expected [M+H]⁺ Ion158.05602 Da
Expected [M+Na]⁺ Ion180.03796 Da

Advanced Analytical and Bioanalytical Methodologies Applied to 1 4 Nitro 1h Imidazol 2 Yl Ethanol

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for separating and quantifying 1-(4-Nitro-1H-imidazol-2-yl)ethanol from impurities and complex mixtures. The choice between liquid, gas, or thin-layer chromatography depends on the analytical objective, sample matrix, and required sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used method for the analysis of nitroimidazole derivatives due to their polarity and thermal sensitivity. sphinxsai.comijper.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity testing and quantification.

Research Findings: While specific validated methods for this compound are not extensively published, methods for analogous nitroimidazoles can be readily adapted. For instance, the analysis of compounds like metronidazole (B1676534), tinidazole (B1682380), and satranidazole (B1681479) often utilizes a C18 column. sphinxsai.comijper.org Separation is achieved using an isocratic or gradient mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate, acetate (B1210297), or formic acid) to ensure good peak shape and resolution. ijper.orgnih.govnih.gov Detection is typically performed using a UV-Vis detector, as the nitroaromatic chromophore exhibits strong absorbance. nih.gov For the simultaneous determination of multiple nitroimidazoles, detection wavelengths are often set around 300-320 nm. ijper.orgnih.gov

Below is a table summarizing typical HPLC conditions applicable for the analysis of this compound, based on established methods for similar compounds.

Table 1: Representative HPLC Conditions for this compound Analysis

Parameter Condition Rationale / Reference
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Standard for separating polar to moderately nonpolar compounds like nitroimidazoles. sphinxsai.comijper.org
Mobile Phase Acetonitrile : 0.1-0.3% o-phosphoric acid or Formic Acid in Water (v/v ratio adjusted for optimal separation, e.g., 20:80 to 40:60) Acetonitrile is a common organic modifier. Acidified aqueous phase suppresses silanol (B1196071) activity and ensures analyte is in a single ionic form. sphinxsai.comijper.org
Flow Rate 0.7 - 1.0 mL/min A typical analytical flow rate providing good separation efficiency and reasonable run times. ijper.org
Detection UV-Vis at ~315 nm The nitroimidazole chromophore has significant absorbance in this region, providing good sensitivity. nih.gov
Temperature Ambient or controlled (e.g., 30°C) Controlled temperature ensures retention time stability and reproducibility. ijper.org

| Internal Standard | Another nitroimidazole (e.g., Tinidazole) | An internal standard is used to improve precision and accuracy by correcting for variations in injection volume and sample preparation. sphinxsai.com |

Gas Chromatography (GC)

The direct analysis of this compound by Gas Chromatography (GC) is challenging. The presence of the polar hydroxyl (-OH) group in the ethanol (B145695) moiety leads to low volatility and potential for strong interactions with the stationary phase, resulting in poor peak shape and thermal degradation in the hot injector. jfda-online.com Therefore, chemical derivatization is a mandatory prerequisite for successful GC analysis. sigmaaldrich.comresearchgate.net

Research Findings: Once derivatized (typically via silylation, as discussed in section 5.2), the now volatile and thermally stable analyte can be analyzed effectively. The GC system would be equipped with a capillary column suitable for the separation of mid-polar or nitroaromatic compounds. thermofisher.comlabrulez.com A common choice is a low- to mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. thermofisher.com Analysis is performed using a temperature program to ensure the elution of the derivatized compound and any other components in a reasonable time frame. mdpi.com

Table 2: Typical GC Conditions for Derivatized this compound

Parameter Condition Rationale / Reference
Column TraceGOLD TG-5MS or similar (e.g., 15-30 m x 0.25 mm, 0.25 µm film) A 5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of derivatized polar and non-polar compounds. mdpi.com
Injector Split/Splitless, 270-280°C High temperature ensures rapid vaporization of the derivatized analyte. Splitless mode is used for trace analysis. nih.gov
Oven Program Initial 80-100°C, ramp at 10-30°C/min to 280-300°C, hold A temperature program is essential to separate analytes with different boiling points and to clean the column after each run. mdpi.comnih.gov
Carrier Gas Helium or Hydrogen, constant flow Inert carrier gas to transport the analyte through the column.

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for definitive identification of the derivatized analyte. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, purity checks, and monitoring the progress of chemical reactions. nuph.edu.ua It is well-suited for the analysis of nitroimidazole derivatives. mdpi.comresearchgate.net

Research Findings: For this compound, standard silica (B1680970) gel plates (Silica gel 60 F₂₅₄) are used as the stationary phase. preprints.org The separation is achieved using a mobile phase consisting of a mixture of solvents with different polarities. A common mobile phase for separating nitroimidazoles is a combination of a moderately polar solvent like chloroform (B151607) and a polar solvent like methanol. mdpi.com The ratio is optimized to achieve a good separation, with Rf (retardation factor) values ideally between 0.2 and 0.8 for clear resolution. After development, the spots are visualized under UV light at 254 nm, where the nitroimidazole ring absorbs light and causes the fluorescent indicator in the plate to quench, appearing as dark spots. researchgate.net

Table 3: Typical TLC Conditions for this compound

Parameter Condition Rationale / Reference
Stationary Phase TLC plates pre-coated with Silica Gel 60 F₂₅₄ Standard polar stationary phase for separating a wide range of organic compounds. The fluorescent indicator allows for UV visualization. preprints.org
Mobile Phase Chloroform : Methanol (e.g., 9:1, v/v) This solvent system provides a good polarity balance for eluting and separating nitroimidazole derivatives. The ratio can be adjusted to optimize separation. mdpi.com
Development In a saturated chamber until the solvent front reaches ~1 cm from the top of the plate Saturation of the chamber with solvent vapors ensures reproducible Rf values. nuph.edu.ua

| Visualization | UV light at 254 nm | The aromatic nitroimidazole structure quenches fluorescence, appearing as a dark spot against a bright background. researchgate.net |

Derivatization for Enhanced Detection in Analytical Assays (e.g., LC-MS, GC-MS applications)

Chemical derivatization is a strategy to modify an analyte's chemical structure to improve its analytical properties. For this compound, derivatization is crucial for GC-MS analysis and can significantly enhance sensitivity in LC-MS. jfda-online.comddtjournal.com The primary target for derivatization on this molecule is the active hydrogen of the hydroxyl (-OH) group.

Derivatization for GC-MS: The goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. researchgate.net Silylation is the most common technique for compounds containing hydroxyl groups. sigmaaldrich.com This reaction replaces the active hydrogen of the alcohol with a nonpolar trimethylsilyl (B98337) (TMS) or a bulkier silyl (B83357) group (e.g., tert-butyldimethylsilyl, TBDMS). nih.gov

Silylation Reagents: Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov The reaction with the alcohol group of this compound makes the molecule less polar, reduces hydrogen bonding, and allows it to be readily vaporized and passed through a GC column without degradation. sigmaaldrich.com

Derivatization for LC-MS: In Liquid Chromatography-Mass Spectrometry (LC-MS), especially with electrospray ionization (ESI), neutral molecules with low proton affinity like alcohols often exhibit poor ionization efficiency and thus low sensitivity. ddtjournal.comnih.gov Derivatization can be used to introduce a moiety that is easily ionized or carries a permanent charge. researchgate.net

Ionization-Enhancing Reagents: Reagents such as dansyl chloride can be reacted with the alcohol group. nih.gov The resulting dansylated derivative contains a dimethylamino group, which is readily protonated in the ESI source, leading to a strong signal in positive-ion mode MS. ddtjournal.com Other reagents are designed to impart a permanent positive charge, such as those with a quaternary ammonium (B1175870) group, which further enhances detection sensitivity. researchgate.net For example, trichloroacetyl isocyanate has been used for the instantaneous derivatization of alcohols for LC-MS/MS analysis. nih.gov

Table 4: Common Derivatization Approaches for this compound

Analytical Technique Purpose Reagent Class Example Reagent Target Functional Group
GC-MS Increase volatility & thermal stability Silylating Agents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl (-OH)
GC-MS Increase volatility & form stable derivatives Silylating Agents N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Hydroxyl (-OH)
LC-MS Enhance positive ionization (ESI) Dansylating Agents Dansyl Chloride Hydroxyl (-OH)
LC-MS Introduce permanent positive charge Quaternary Ammonium Reagents 2-fluoro-N-methylpyridinium p-toluenesulfonate Hydroxyl (-OH)

| LC-MS | Instantaneous derivatization | Isocyanates | Trichloroacetyl isocyanate | Hydroxyl (-OH) |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive approach for the detection and quantification of this compound. This is due to the presence of the electrochemically active nitro group (-NO₂). scispace.com Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and adsorptive stripping voltammetry (AdSV) can be employed. scispace.comscite.ai

Research Findings: The electrochemical behavior of nitroimidazoles has been studied extensively. tandfonline.comresearchgate.nettandfonline.com The fundamental process is the irreversible reduction of the nitro group at a working electrode, such as a glassy carbon electrode (GCE) or a mercury electrode. scispace.comuchile.cl In aqueous media, the reduction is a complex, pH-dependent process that typically involves a four-electron, four-proton transfer to form the corresponding hydroxylamine (B1172632) derivative (-NHOH). scispace.comuchile.cl

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

This reduction peak provides the basis for quantitative analysis. DPV is often preferred for quantification due to its higher sensitivity and better resolution compared to CV. The peak potential is characteristic of the analyte, while the peak current is proportional to its concentration. scispace.com Studies on various nitroimidazole derivatives show that these compounds are readily reducible, allowing for the development of sensitive analytical methods with low detection limits, sometimes in the sub-micromolar range. uchile.clresearchgate.net The use of modified electrodes, such as those coated with multiwalled carbon nanotubes, can further enhance sensitivity through preconcentration of the analyte on the electrode surface. scite.ai

Structure Activity Relationship Sar Investigations of Nitroimidazole Containing Alcohols and Analogous Compounds

Influence of Nitro Group Position and Additional Substituents on Biological Activity

The position of the nitro group on the imidazole (B134444) ring is a critical determinant of the biological activity profile. Comparative studies between 4-nitro and 5-nitro isomers have consistently revealed significant differences in their efficacy and spectrum of activity.

Research indicates that the 4-nitro substitution pattern is often associated with activity against aerobic microorganisms, a feature not typically seen with 5-nitroimidazole isomers like metronidazole (B1676534). acs.org For instance, in the context of antitubercular agents, 4-nitroimidazoles such as PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are generally only effective under anaerobic conditions. acs.orgnih.gov It has been observed that 5-nitroimidazole derivatives can be two to two thousand times less active than their 4-nitroimidazole (B12731) counterparts, depending on the other substituents on the molecule. nih.gov

The chemical reactivity also differs significantly; the synthesis of 5-nitro isomers often results in lower yields compared to the corresponding 4-nitro analogues, highlighting a fundamental difference in their chemical properties. nih.gov This suggests that the electronic properties conferred by the 4-nitro group are essential for the specific biological mechanism, which often involves reductive activation by microbial enzymes. nih.gov

Additional substituents on the imidazole ring or the side chain further modulate the biological activity. For example, studies on dinitrobenzyl compounds showed that 2,4-dinitrobenzyl isomers had significantly lower antimycobacterial activity than 3,5-dinitrobenzyl compounds, emphasizing that the electronic environment around the nitro groups is crucial. acs.org The introduction of other functional groups can influence polarity, lipophilicity, and interaction with target proteins, thereby fine-tuning the compound's potency and pharmacokinetic properties. nih.govresearchgate.net

Nitro Group PositionGeneral Biological Activity ProfileExample Compound ClassKey FindingsReference
4-NitroActive against aerobic and anaerobic microbes (e.g., M. tuberculosis).PA-824 analoguesThe 4-nitro position is a key determinant for aerobic activity. The nitro group is essential for the activity of these compounds. acs.orgnih.gov
5-NitroPrimarily active against anaerobic microbes and protozoa.Metronidazole analoguesGenerally less active than 4-nitro isomers in certain assays; activity is restricted to anaerobic conditions. nih.govnih.gov
Dinitro (e.g., 3,5-dinitro)Potent antimycobacterial activity.Dinitrobenzylsulfanyl tetrazolesBoth nitro groups and their specific placement are essential for high activity, which is mediated by a nitroreductase pathway. acs.org

Contribution of the Alcohol Moiety to Pharmacophore Features and Receptor Interactions

The alcohol moiety, as present in 1-(4-nitro-1H-imidazol-2-yl)ethanol and the widely used drug metronidazole, is a significant pharmacophoric feature. This hydroxyl group provides a site for potential hydrogen bonding interactions within a biological target's binding pocket.

The alcohol group also serves as a convenient synthetic handle for creating derivatives with modified properties. nih.gov For example, esterification or etherification of the hydroxyl group can alter the compound's lipophilicity, solubility, and metabolic stability. SAR studies on antitubercular nitroimidazoles revealed that the presence and nature of the side chain containing an oxygenated function (alcohol or ether) are critical. In analogues of PA-824, replacing the complex ether side chain with a simple methyl ether or removing it entirely to leave a primary alcohol led to a dramatic loss of both aerobic and anaerobic activity. acs.org This indicates that the alcohol or ether moiety is not merely a spacer but plays a direct role in positioning the molecule for optimal interaction with its target, likely through specific hydrophobic and hydrogen-bonding interactions.

Compound SeriesModificationEffect on ActivityInference on Alcohol Moiety's RoleReference
PA-824 AnaloguesReplacement of lipophilic ether side chain with a simple alcohol.Dramatic loss of antitubercular activity.The side chain's size, lipophilicity, and oxygen atom are crucial for target binding and activity, not just the hydroxyl group itself. acs.orgnih.gov
MetronidazoleDerivatization of the primary alcohol to form conjugates (e.g., with triazoles, benzimidazoles).Can lead to enhanced or broader antimicrobial activity.The alcohol group is a key site for synthetic modification to improve potency and pharmacokinetic properties. nih.govuq.edu.au
Bicyclic NitroimidazolesReplacement of the 6-position benzylic oxygen with nitrogen.Slightly improved potency and facilitated further SAR exploration.An electronegative atom at this position is important, but oxygen is not strictly required, suggesting a role in electronic properties or as a hydrogen bond acceptor. nih.gov

Impact of Stereochemistry on Biological Interactions and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biological systems. solubilityofthings.com For chiral molecules like this compound, which possesses a stereocenter at the carbon atom bearing the hydroxyl group, the different enantiomers can exhibit distinct biological activities, metabolic fates, and toxicities.

The efficacy of many drugs is dependent on their stereochemistry because biological targets like enzymes and receptors are themselves chiral and often show a binding preference for one stereoisomer over another. solubilityofthings.comnih.gov In the field of nitroimidazoles, the clinical candidate PA-824 is a single enantiomer, and its activity is highly dependent on this specific configuration. This stereospecificity is crucial for its interaction with the activating enzyme Ddn and subsequent downstream effects. nih.govnih.gov

Comparative SAR Analysis with Established Nitroimidazole Therapeutics

A comparative analysis of the SAR of simple nitroimidazole alcohols with clinically established drugs provides valuable insights into the evolution of this class of therapeutics.

Metronidazole: As a 5-nitroimidazole, its core structure consists of the 2-methyl-5-nitro-1H-imidazole ring attached to an ethanol (B145695) side chain (-CH2CH2OH). nih.govwikipedia.org Its activity is largely confined to anaerobes. The alcohol group is a key feature, and modifications here have been a major focus of derivatization efforts. nih.govmdpi.com

PA-824 (Pretomanid): This is a bicyclic 4-nitroimidazo-oxazine. nih.govnih.gov Key differences from metronidazole include: (i) the 4-nitro position, crucial for its aerobic and anaerobic activity; (ii) a bicyclic fused ring system, which constrains the molecule's conformation; and (iii) a long, lipophilic trifluoromethoxybenzyloxy side chain. acs.orgnih.gov This complex side chain is essential for potent activity, as simpler analogues show a dramatic drop in efficacy. acs.org

Delamanid (B1670213): Similar to PA-824, Delamanid is a bicyclic nitroimidazo-oxazole, also featuring a 4-nitro group and a complex lipophilic side chain, which underscores the importance of these features for potent antitubercular activity. benthamdirect.com

CompoundNitro PositionCore StructureKey Side ChainPrimary SpectrumReference
Metronidazole5-NitroMonocyclic ImidazoleEthanol (-CH2CH2OH)Anaerobic bacteria and protozoa nih.govmdpi.com
PA-824 (Pretomanid)4-NitroBicyclic Imidazo-oxazineLipophilic trifluoromethoxybenzyloxy groupAerobic and anaerobic M. tuberculosis nih.govnih.gov
Delamanid4-NitroBicyclic Imidazo-oxazoleLipophilic (R)-2-methyl-4-(4-phenoxyphenoxy)butoxy groupM. tuberculosis benthamdirect.com
This compound4-NitroMonocyclic ImidazoleEthanol (-CH(OH)CH3)Predicted to have activity against aerobic and/or anaerobic microbes.N/A

Identification of Key Pharmacophoric Elements and Their Role in Target Engagement

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. fiveable.me For nitroimidazole-based agents, several key pharmacophoric elements have been identified that are crucial for their engagement with biological targets.

The Nitroimidazole Ring: This is the fundamental scaffold. The nitro group (-NO2) is the primary element, acting as a prodrug feature. It is bio-reductively activated under low oxygen conditions by microbial nitroreductases (e.g., Ddn in M. tuberculosis) to generate reactive nitrogen species, such as nitroso radicals, that damage cellular macromolecules like DNA and proteins. wikipedia.orgnih.gov The redox potential of the nitro group, which is influenced by its position (4- or 5-nitro) and other substituents, is directly correlated with the drug's activity. nih.gov

The 2-Position Substituent: For bicyclic nitroimidazoles like PA-824, the atom at the 2-position of the imidazole ring (an oxygen in the fused oxazine (B8389632) ring) is critical for aerobic activity. nih.gov Replacing this oxygen with carbon significantly reduces potency, suggesting it plays a key role in the interaction with the activating enzyme. nih.gov

The Side Chain: The side chain at the N-1 or C-2 position dictates the compound's physicochemical properties and target specificity. In simple molecules like metronidazole, the ethanol side chain contributes to solubility. In advanced drugs like PA-824 and Delamanid, the large, lipophilic side chains are essential for high-affinity binding within a hydrophobic pocket of the target enzyme. acs.orgnih.gov

Specific Target Interactions: Molecular modeling and biochemical studies have identified key amino acid residues in the active site of the Ddn nitroreductase that interact with these drugs. Residues such as Tyr65, Ser78, Tyr130, Tyr133, and Tyr136 have been shown to be critical for binding and determining the potency of the inhibitors. rsc.org These interactions likely involve a combination of hydrogen bonds and hydrophobic contacts with the various pharmacophoric elements of the drug. Recent studies have also uncovered unexpected dual modes of action, such as the direct inhibition of topoisomerase IV by certain nitroimidazole derivatives, expanding the understanding of their target engagement beyond simple reductive activation. acs.org

Pharmacophoric ElementRole in Biological ActivityExample Interaction/ModulationReference
Nitro Group (-NO₂)Essential for reductive bioactivation; acts as a prodrug.Position (4- vs. 5-) modulates redox potential and activity spectrum (aerobic vs. anaerobic). acs.orgnih.gov
Imidazole RingCore scaffold that positions the key functional groups.Provides the electronic system for the nitro-group reduction. nih.gov
Side Chain (e.g., alcohol, ether)Influences solubility, lipophilicity, metabolic stability, and target affinity.Large lipophilic tails (e.g., in PA-824) fit into hydrophobic pockets of the target enzyme. nih.govrsc.org
StereocenterDetermines 3D conformation, leading to stereospecific binding to chiral targets.The (S)-configuration of PA-824 is essential for its high potency. nih.govnih.gov

Computational and Theoretical Studies of 1 4 Nitro 1h Imidazol 2 Yl Ethanol and Its Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target, providing insights into the binding affinity and mode of action.

Research on 4-nitroimidazole (B12731) derivatives has utilized molecular docking to explore their potential as therapeutic agents. For instance, studies have been conducted on analogues of 1-(4-Nitro-1H-imidazol-2-yl)ethanol to predict their binding affinity to various biological targets, including those in cancer cells and pathogenic microorganisms.

In one study, a series of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their anticancer activity. aabu.edu.jo Molecular docking of the most potent compounds against cell lines like MCF-7, PC3, and DU145 revealed key interactions within the target proteins. aabu.edu.jo Similarly, piperazine-tagged 4-nitroimidazole derivatives were docked into the hydrophobic pocket of target proteins, showing high affinity and polar contacts that likely contribute to their anticancer effects. researchgate.net

Another investigation focused on novel 4-nitroimidazole analogues bearing aryl piperazines, a tetrazole, or a 1,3,4-thiadiazole (B1197879) moiety. nih.gov The docking studies of the most active compounds against putative protein targets in acute myeloid leukemia helped to elucidate their potential mechanism of action. nih.gov Furthermore, hybrid molecules combining 4-nitroimidazole with piperazinyl-tagged 1,2,3-triazoles were designed, and their interactions with the human estrogen receptor alpha (hERα) were studied through molecular docking, revealing hydrogen bonding and polar contacts with key amino acid residues. elsevierpure.com

These studies demonstrate the utility of molecular docking in identifying potential drug candidates and understanding the structure-activity relationships of 4-nitroimidazole derivatives.

Table 1: Examples of Molecular Docking Studies on 4-Nitroimidazole Analogues

Compound SeriesTargetKey Findings
3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivativesAnticancer targets (e.g., in MCF-7, PC3, DU145 cell lines)Potent anticancer activity correlated with strong binding in target protein pockets. aabu.edu.jo
Piperazine-tagged 4-nitroimidazole derivativesAnticancer targetsHigh binding affinity within hydrophobic pockets and formation of polar contacts. researchgate.net
4-nitroimidazole bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole derivativesPutative protein targets in acute myeloid leukemiaElucidation of potential mechanisms of antiproliferative action. nih.gov
Hybrid 4-nitroimidazole-piperazinyl-1,2,3-triazolesHuman estrogen receptor alpha (hERα)Formation of hydrogen bonds and polar contacts with key active site residues. elsevierpure.com

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide valuable insights into parameters like bond dissociation energies, heats of formation, and the distribution of electron density, which are crucial for understanding a compound's chemical behavior.

For nitroimidazole derivatives, DFT studies have been instrumental in characterizing their properties. Research has shown that C-nitro-substituted imidazoles are generally more stable than their N-substituted counterparts. nih.gov The introduction of a methyl group on the carbon atom of the imidazole (B134444) ring tends to increase stability, while a methyl group on a nitrogen atom can decrease it. nih.gov

DFT calculations have also been used to explore the substituent effects on the stability and reactivity of nitroimidazoles. sci-hub.se These studies analyze quantum-chemical descriptors such as proton affinities, ionization potential, and electrophilicity. For example, electron-withdrawing substituents have been found to decrease the basicity of the N3 atom in the imidazole ring and increase the ionization potential and electrophilicity. sci-hub.se The main reactivity sites are often located on the nitro group and the N3 atom of the imidazole ring. sci-hub.se

Furthermore, DFT methods are used to predict spectroscopic properties. For 2-nitroimidazole-based radiopharmaceuticals, DFT calculations have been used to determine conformational landscapes, structural parameters, and vibrational (IR and Raman) properties, which show good correlation with experimental data. mdpi.com These calculations indicate that the 2-nitroimidazole (B3424786) moiety significantly influences the spectroscopic characteristics of its derivatives. mdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations of Nitroimidazole Derivatives

ParameterGeneral FindingSignificance
Bond Dissociation Energy (BDE)C-NO2 bonds are generally stronger than N-NO2 bonds. nih.govIndicates the relative stability of different isomers.
Heat of Formation (HOF)C-nitro substituted imidazoles are more stable. nih.govProvides information on the thermodynamic stability of the compounds.
Proton AffinityElectron-withdrawing groups decrease the basicity of the imidazole nitrogen. sci-hub.seRelates to the reactivity and potential for intermolecular interactions.
Ionization Potential & ElectrophilicityElectron-withdrawing groups increase these values. sci-hub.seInfluences the compound's ability to participate in redox reactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. This technique complements the static picture provided by molecular docking.

MD simulations have been applied to study the behavior of 4-nitroimidazole derivatives in complex with their biological targets. For instance, a 200 ns MD simulation was performed on the most promising anticancer compounds from a series of novel 4-nitroimidazole analogues. researchgate.net The simulations, conducted on the complexes with a tyrosine kinase-3 receptor, demonstrated stable interactions and similar conformational fluctuations for the docked compounds, with one derivative showing higher stability. researchgate.net

In another study, MD simulations were used to investigate the binding stability of nitroimidazole oxazine (B8389632) scaffold derivatives as inhibitors of the deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis. rsc.org These simulations revealed stable binding states for some compounds, while others showed instability that could affect their inhibitory effectiveness. rsc.org The analysis also highlighted the preferential insertion of certain parts of the inhibitor molecules into the active site. rsc.org

These simulations are crucial for validating docking results and understanding the dynamic nature of ligand-receptor interactions, which can aid in the rational design of more effective inhibitors.

Pharmacophore Modeling and Virtual Screening for Discovery of Related Active Compounds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model can then be used in virtual screening of large compound libraries to identify new molecules with similar features and potential activity.

For nitroimidazole derivatives, pharmacophore modeling has been employed to discover new antitubercular agents. One study developed a pharmacophore model based on a series of nitroimidazole compounds with known antitubercular activity. acs.org This model highlighted the key structural features required for activity, which could then be used to search for new, structurally diverse compounds with the potential to inhibit Mycobacterium tuberculosis. acs.org

Virtual screening, often in conjunction with pharmacophore models, allows for the rapid and cost-effective identification of promising hit compounds from vast chemical databases. This approach has been instrumental in the discovery of new scaffolds for various therapeutic targets. While specific examples for this compound are not abundant, the general strategy is highly applicable to the broader class of nitroimidazoles to explore their therapeutic potential against a range of diseases. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These predictions help to identify candidates with favorable drug-like characteristics and reduce the likelihood of late-stage failures in drug development.

Numerous studies on nitroimidazole derivatives have included in silico ADME predictions. elsevierpure.comunesp.brbdpsjournal.org These analyses typically evaluate parameters such as water solubility, lipophilicity (log P), the number of hydrogen bond donors and acceptors, and the polar surface area. unesp.brbdpsjournal.orgresearchgate.net For example, the ADMET properties of novel hybrid 4-nitroimidazole derivatives were assessed and found to be within acceptable ranges for drug-like molecules. elsevierpure.com

Software tools like SwissADME and QikProp are commonly used to perform these predictions. bdpsjournal.orgresearchgate.net The results of these predictions can guide the chemical modification of lead compounds to improve their pharmacokinetic profiles. For instance, if a compound is predicted to have poor oral bioavailability, modifications can be made to enhance its absorption. unesp.br The ADME properties of several 2H-metronidazole derivatives and other nitroimidazoles were investigated to assess their oral bioavailability and drug-likeness. unesp.br

Table 3: Common In Silico ADME Parameters and Their Significance

ParameterDescriptionDesirable Range for Drug Candidates
Molecular WeightThe mass of the molecule.< 500 g/mol
Log PThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.-0.4 to +5.6
Hydrogen Bond DonorsThe number of N-H and O-H bonds.< 5
Hydrogen Bond AcceptorsThe number of N and O atoms.< 10
Total Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.< 140 Ų
Oral BioavailabilityThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.High

Biological Activity Investigations in Vitro and Preclinical Models for Nitroimidazole Alcohols and Analogues

Antimicrobial Activity Evaluations in In Vitro Systems

The antimicrobial prowess of nitroimidazoles is a cornerstone of their clinical use. In vitro evaluations have been instrumental in characterizing their spectrum of activity and understanding the mechanisms by which microorganisms develop resistance.

Nitroimidazole derivatives are recognized for their efficacy against a wide array of anaerobic bacteria and certain protozoa. researchgate.net The 5-nitroimidazoles, such as metronidazole (B1676534) and tinidazole (B1682380), are well-established agents for treating infections caused by these microorganisms. researchgate.net Their mechanism of action involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that disrupt DNA synthesis and lead to cell death. nih.govoup.com

The in vitro susceptibility of various microorganisms to nitroimidazoles has been extensively documented. For instance, studies have determined the minimum inhibitory concentrations (MICs) for a range of anaerobic bacteria. While specific MIC data for 1-(4-Nitro-1H-imidazol-2-yl)ethanol is not extensively published, the activity of related nitroimidazole compounds provides valuable insights. For example, a study on 355 clinical isolates of anaerobic bacteria demonstrated that most Gram-negative rods and clostridia were inhibited by metronidazole, tinidazole, and ornidazole (B1677491) at concentrations of 4 µg/mL or less. nih.gov However, resistance was observed in a proportion of anaerobic cocci and certain bacterial genera like Actinomyces, Arachnia, and Propionibacteria were found to be resistant. nih.gov

In Vitro Susceptibility of Anaerobic Bacteria to Nitroimidazole Drugs
MicroorganismNitroimidazole DrugMIC (µg/mL)Reference
Gram-negative rodsMetronidazole, Tinidazole, Ornidazole≤ 4 nih.gov
ClostridiaMetronidazole, Tinidazole, Ornidazole≤ 4 nih.gov
Anaerobic cocci (Peptococci and Peptostreptococci)Metronidazole, Tinidazole, Ornidazole> 4 (in ~30% of isolates) nih.gov
Bacteroides fragilis groupTinidazoleSlightly more active than metronidazole and ornidazole nih.gov
Clostridium difficileMetronidazole> 16 (in one strain) nih.gov

Furthermore, research into novel nitroimidazole derivatives continues to explore their antimicrobial potential. For instance, certain 2-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)-1,3,4-thiadiazoles have shown promising activity against Gram-positive bacteria. researchgate.net Hybrids of 8-methoxyciprofloxacin with nitroimidazoles have also been synthesized and evaluated for their antibacterial activity. mdpi.com The antifungal potential of nitroimidazoles has also been investigated, with some synthetic compounds demonstrating activity against various Candida species. researchgate.net

The emergence of microbial resistance to nitroimidazoles poses a significant clinical challenge. ontosight.ai Several mechanisms contributing to this resistance have been identified. ontosight.aimdpi.com These can be broadly categorized as follows:

Reduced Drug Activation: A primary mechanism of resistance involves a decrease in the activity of enzymes, such as nitroreductases, that are responsible for the reductive activation of the nitroimidazole prodrug. mdpi.com This is a common resistance mechanism in organisms like Mycobacterium tuberculosis and Helicobacter pylori. mdpi.com

Altered Electron Transport: Changes in the electron transport chain, particularly involving proteins like ferredoxin, can lead to decreased reduction of the nitroimidazole and thus, reduced efficacy. nih.gov

Increased Drug Efflux: Some microorganisms have developed efflux pumps that actively transport the drug out of the cell, preventing it from reaching its intracellular target. ontosight.aipmjournal.ir

Target Modification and DNA Repair: Alterations in the drug's target molecule or an enhanced capacity for DNA repair can also contribute to resistance. ontosight.ainih.gov

nim Genes: In some bacteria, particularly Bacteroides species, the presence of nim genes is associated with nitroimidazole resistance. mdpi.com These genes encode nitroimidazole reductases that convert the drug into a non-toxic amino derivative. mdpi.com

Mechanisms of Microbial Resistance to Nitroimidazoles
MechanismDescriptionAssociated MicroorganismsReference
Reduced Drug ActivationDecreased activity of nitroreductase enzymes required to activate the prodrug.M. tuberculosis, H. pylori mdpi.com
Altered Electron TransportChanges in proteins like ferredoxin, leading to inefficient drug reduction.T. vaginalis nih.gov
Increased Drug EffluxActive pumping of the drug out of the microbial cell.Various bacteria ontosight.aipmjournal.ir
Target Modification/DNA RepairAlterations in the drug's target or enhanced DNA repair mechanisms.Various bacteria ontosight.ainih.gov
nim GenesEncode for enzymes that inactivate the drug by reducing it to a non-toxic form.Bacteroides spp. mdpi.com

Radiosensitizing Properties under Hypoxic Conditions in Preclinical Models

Nitroimidazoles have been extensively investigated for their potential as radiosensitizers, particularly in the context of treating hypoxic tumors. nih.gov Hypoxic cells are known to be more resistant to radiation therapy. Nitroimidazoles can mimic oxygen in their ability to "fix" radiation-induced DNA damage, thereby enhancing the efficacy of radiotherapy in these resistant cells. dovepress.com

The radiosensitizing effect is closely linked to the electron affinity of the nitroimidazole. 2-nitroimidazoles, being more electron-affinic, are generally more effective sensitizers than their 5-nitroimidazole counterparts. oup.comnih.gov Misonidazole, a 2-nitroimidazole (B3424786), demonstrated significant radiosensitizing effects in preclinical studies. dovepress.comnih.gov However, its clinical utility was limited by neurotoxicity. dovepress.com

Newer generations of nitroimidazole radiosensitizers have been developed with the aim of improving efficacy and reducing toxicity. dovepress.com For instance, etanidazole, a second-generation 2-nitroimidazole, was designed to be more hydrophilic to decrease neurotoxicity. dovepress.com Nimorazole (B1678890), a 5-nitroimidazole, is used in some countries for the treatment of head and neck cancers in conjunction with radiotherapy. dovepress.commdpi.com

Research continues to explore novel nitroimidazole derivatives as radiosensitizers. Studies on compounds like N,N,N-tris[2-(2-nitro-1H-imidazol-1-yl)ethyl]amine (PRC) have shown promising in vitro hypoxic cytotoxicity and radiosensitizing action. nih.gov The development of prodrugs that release a radiosensitizing agent under hypoxic conditions is another area of active investigation. nih.gov

Exploration of Other Biological Activities (e.g., anti-inflammatory, anticonvulsant, anticancer) for Related Nitroimidazole Derivatives

Beyond their antimicrobial and radiosensitizing properties, the imidazole (B134444) nucleus is a versatile scaffold that has been incorporated into compounds with a wide range of other biological activities. scialert.netscispace.comrjptonline.org

Anticancer Activity: Numerous nitroimidazole derivatives have been synthesized and evaluated for their potential as anticancer agents. researchgate.netscialert.net Their mechanism of action in this context is often linked to their ability to induce cytotoxicity under hypoxic conditions, a characteristic of many solid tumors. nih.gov Some imidazole derivatives have shown significant cytotoxic activity against various cancer cell lines. scialert.net

Anti-inflammatory Activity: The imidazole moiety is present in various compounds that exhibit anti-inflammatory properties. scispace.comrjptonline.org Research has explored the synthesis of novel imidazole derivatives as potential anti-inflammatory agents. scispace.com

Anticonvulsant Activity: The structural features of imidazole have also been leveraged in the design of compounds with anticonvulsant activity. scispace.comrjptonline.org

Antifungal and Anthelmintic Activity: The broad biological activity of imidazole derivatives extends to antifungal and anthelmintic effects. researchgate.netfabad.org.tr

The diverse pharmacological profile of imidazole derivatives underscores the importance of this heterocyclic ring in medicinal chemistry. scialert.netrjptonline.org

Role as Process-Related Impurities in Pharmaceutical Formulations (e.g., Metronidazole Impurity E)

In the synthesis of active pharmaceutical ingredients (APIs), the formation of impurities is a critical concern that requires careful control to ensure the safety and efficacy of the final drug product. kiu.ac.ugscholarsresearchlibrary.com this compound is a known process-related impurity in the production of metronidazole, where it is designated as Metronidazole Impurity E. simsonpharma.comallmpus.comveeprho.compipitech.compharmaffiliates.com

The presence of such impurities can arise from various factors in the manufacturing process, including side reactions and degradation of the API. marketreportanalytics.com Regulatory bodies have established strict guidelines for the identification, qualification, and control of impurities in pharmaceutical products.

The presence of impurities in a pharmaceutical formulation can have several implications for the efficacy of the API. While often present in small quantities, impurities can potentially:

Reduce the Potency of the API: If an impurity is present in significant amounts, it can effectively lower the concentration of the active drug, potentially leading to reduced therapeutic effect. kiu.ac.ug

Introduce Unwanted Biological Activity: Impurities may have their own pharmacological or toxicological profiles, which could interfere with the intended action of the API or cause adverse effects. scholarsresearchlibrary.com

Therefore, the rigorous control of impurities like Metronidazole Impurity E is essential to guarantee the quality, safety, and consistent therapeutic performance of the final drug product. marketreportanalytics.comresearchgate.net

Influence on the Development of Microbial Resistance

The emergence of microbial resistance to antimicrobial agents is a significant global health challenge, necessitating continuous investigation into the mechanisms of resistance and the development of novel therapeutic options. nih.gov Nitroimidazoles are a critical class of antimicrobials with broad-spectrum activity against anaerobic bacteria and certain protozoa. unimib.it Their mechanism of action relies on the reductive activation of the nitro group within the low-redox-potential environment of anaerobic microorganisms, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules. oup.comresearchgate.net Consequently, the primary mechanisms of resistance to nitroimidazoles are linked to impaired drug activation. nih.gov

While extensive research has focused on 5-nitroimidazole derivatives such as metronidazole, the influence of positional isomers like this compound on microbial resistance is less characterized. However, its structural features as a 4-nitroimidazole (B12731) alcohol allow for an informed discussion based on the established principles of nitroimidazole chemistry and microbiology. The position of the nitro group on the imidazole ring is a critical determinant of the compound's redox potential, biological activity, and its interaction with microbial resistance mechanisms. ajrconline.org Generally, 5-nitroimidazoles are reported to be more active against anaerobic organisms than their 4-nitro counterparts. ajrconline.org

The development of resistance to nitroimidazoles is a multifactorial process, primarily involving:

Decreased Reductive Activation: This is the most common resistance mechanism. Mutations in or downregulation of genes encoding activating enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR) or various nitroreductases (NTRs), can significantly reduce the conversion of the prodrug into its active, cytotoxic form. nih.govoup.com

Oxygen Scavenging: Increased intracellular oxygen levels can compete with the drug for electrons, preventing its reduction and activation.

Drug Modification/Inactivation: Specific resistance genes, notably the nim genes (nimA through nimF), encode 5-nitroimidazole reductases that convert the drug into a non-toxic amino derivative, effectively inactivating it. nih.gov While primarily associated with 5-nitroimidazoles, the potential for interaction with 4-nitro isomers exists.

DNA Repair Mechanisms: Enhanced DNA repair systems in the pathogen can mitigate the damage caused by the activated drug, contributing to a resistant phenotype.

The compound this compound is a positional isomer of the widely used antibiotic metronidazole. This structural difference, specifically the placement of the nitro group at position C4 instead of C5, has profound implications for its potential role in microbial resistance.

Table 1: Structural Comparison of Nitroimidazole Derivatives

Compound Name Nitro Group Position Side Chain at C2 Side Chain at N1 Key Characteristics
This compound C4 -CH(OH)CH₃ -H Subject of this article; a 4-nitro isomer.
Metronidazole C5 -CH₃ -CH₂CH₂OH Widely used 5-nitroimidazole antibiotic. oup.com
2-(4-Nitro-1H-imidazol-1-yl)ethanol C4 -H -CH₂CH₂OH A positional isomer used as a research intermediate and quality control marker.
Azomycin C2 -H -H A naturally occurring 2-nitroimidazole. nih.gov

| Benznidazole | C2 | -H | -CH₂CONHCH₂Ph | A 2-nitroimidazole used for Chagas disease. nih.gov |

In the context of resistance development, the higher redox potential of 4-nitroimidazoles compared to 5-nitroimidazoles makes them poorer substrates for the nitroreductases typically found in anaerobic bacteria. This can result in a higher intrinsic resistance to this compound in pathogens that are normally susceptible to metronidazole. Conversely, this differential substrate specificity could mean that resistance mechanisms developed against 5-nitroimidazoles, such as specific nim gene-mediated inactivation, may not be as effective against a 4-nitro derivative.

Studies on other 4-nitroimidazole derivatives have shown activity against metronidazole-resistant strains of pathogens like Helicobacter pylori, suggesting that cross-resistance is not always complete. tubitak.gov.tr For instance, a meta-analysis of H. pylori treatment showed that nitroimidazole resistance significantly decreases the efficacy of standard regimens, underscoring the need for alternative compounds. nih.gov Research into novel 4-nitroimidazole-based heterocycles has indicated that modifications to the scaffold can yield compounds with potent activity against both sensitive and resistant bacterial strains. tubitak.gov.tr

Table 2: Overview of Nitroimidazole Resistance Mechanisms in Selected Microbes

Microorganism Primary Resistance Mechanism(s) Key Genes/Enzymes Involved Reference
Helicobacter pylori Decreased drug activation rdxA (oxygen-insensitive nitroreductase), frxA (NAD(P)H flavin oxidoreductase) nih.gov
Clostridioides difficile Decreased drug activation; mechanism for high-level resistance is unclear Pyruvate:ferredoxin oxidoreductase (PFOR) oup.com
Bacteroides fragilis Drug inactivation via reduction to amino derivative nim genes nih.gov
Trichomonas vaginalis Decreased drug activation in aerobic environment Ferredoxin, Flavodoxin oup.com

| Mycobacterium tuberculosis | Decreased drug activation (for nitroimidazole pro-drugs like Delamanid) | Deazaflavin-dependent nitroreductase (Ddn), F₄₂₀-dependent glucose-6-phosphate dehydrogenase (Fgd) | nih.gov |

While direct experimental data on resistance development specifically to this compound is limited, its chemical nature suggests a complex interaction with microbial populations. It may be less effective against standard anaerobic pathogens due to inefficient activation but could potentially evade common resistance mechanisms targeting 5-nitroimidazoles. This highlights the compound as an interesting subject for further investigation, particularly in developing agents to combat resistant infections where conventional nitroimidazoles have failed.

Molecular and Cellular Mechanisms of Action for Nitroimidazoles

Bioreductive Activation of the Nitro Group in Anaerobic/Hypoxic Environments

The cornerstone of nitroimidazole action is the selective reduction of the nitro (—NO₂) group, a process that is highly favored in environments with low oxygen concentration, such as those found in anaerobic bacteria, certain protozoa, and hypoxic regions of solid tumors. unimib.itbohrium.commdpi.com Nitroimidazoles enter cells, often through passive diffusion, in an inactive state. unimib.itmdpi.com

Under anaerobic conditions, the electron transport systems of microbial cells have a low redox potential, which facilitates the transfer of electrons to the nitroimidazole. unimib.it The nitro group is a strong electron acceptor and undergoes reduction. This process is often inhibited by the presence of molecular oxygen, which has a higher affinity for the electrons and can re-oxidize the initially formed radical anion back to the parent compound, preventing the accumulation of toxic metabolites. nih.gov This oxygen-dependent "futile cycling" ensures that the drug's toxicity is largely confined to oxygen-depleted target cells, sparing the surrounding healthy, oxygenated tissues. bohrium.comnih.gov The process transforms the inert prodrug into a potent cytotoxic agent precisely where it is needed. mdpi.com

Formation of Reactive Intermediates and Free Radical Generation

The bioreductive activation of the nitro group is not a single-step event but a cascade of reduction reactions that generate a series of highly reactive chemical species. The initial one-electron reduction produces a nitro radical anion (R-NO₂⁻). nih.gov In the absence of oxygen to reverse this step, this radical anion can undergo further reduction.

This stepwise reduction leads to the formation of various cytotoxic intermediates, including the nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives, and ultimately the non-toxic amine (R-NH₂) product. mdpi.com Each of these intermediates, particularly the nitro radical anion and the hydroxylamine, are highly reactive and capable of causing widespread cellular damage. mdpi.com The generation of these free radicals and other reactive species is the primary mechanism through which nitroimidazoles exert their cytotoxic effects. unimib.itmdpi.com

Table 1: Key Intermediates in Nitroimidazole Activation

Intermediate Species Chemical Formula Role in Cytotoxicity
Nitro Radical Anion R-NO₂⁻ Initial reactive species, can be re-oxidized by O₂ or undergo further reduction. nih.gov
Nitroso Derivative R-NO Highly reactive intermediate capable of damaging macromolecules. mdpi.com
Hydroxylamine Derivative R-NHOH A key cytotoxic metabolite that can bind to DNA and other cellular targets. mdpi.comnih.gov

Inhibition of Nucleic Acid Synthesis and Essential Cellular Processes

The direct consequence of the widespread covalent damage to DNA and essential proteins is the catastrophic failure of fundamental cellular processes. The formation of DNA adducts and the resulting strand breaks are potent blocks to DNA replication and RNA transcription. nih.govmdpi.com Without the ability to synthesize new nucleic acids, the cell cannot grow, divide, or repair itself, leading inevitably to cell death. nih.gov

Furthermore, the damage to proteins, including enzymes critical for energy metabolism and DNA repair, cripples the cell's ability to function. nih.gov For instance, the inhibition of enzymes in the energy production pathways of anaerobic organisms disrupts the supply of ATP, while the inactivation of DNA repair enzymes prevents the cell from correcting the damage inflicted by the drug, amplifying its lethal effects. The collective result is a multi-pronged attack on the cell's core machinery, leading to a loss of metabolic function and genetic integrity.

Role of Nitroreductase Enzymes in Activation Pathways

The bioreductive activation of nitroimidazoles is not a spontaneous process but is catalyzed by a family of enzymes known as nitroreductases (NTRs). mdpi.comwgtn.ac.nz These enzymes are flavoproteins that utilize reduced flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors and typically use NADH or NADPH as a source of reducing equivalents. mdpi.comresearchgate.net

Nitroreductases are broadly classified into two main types:

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze the two-electron reduction of the nitro group to the hydroxylamine, and sometimes further to the amine, without forming a free nitro radical anion that can be intercepted by oxygen. researchgate.net This makes them efficient activators of nitroaromatic prodrugs even in microaerophilic conditions.

Type II Nitroreductases: These enzymes are oxygen-sensitive and perform a one-electron reduction to generate the nitro radical anion. researchgate.net In the presence of oxygen, this radical is immediately re-oxidized, rendering the enzyme's activity futile.

The specific nitroreductases present in a target organism can influence its susceptibility to a particular nitroimidazole drug. unimib.itacs.org For example, different nitroreductases have been identified as responsible for the activation of monocyclic versus bicyclic nitroimidazoles in the parasite Leishmania. acs.org A decrease in the activity or expression of these crucial enzymes is a common mechanism of acquired resistance to nitroimidazole-based therapies. mdpi.com

Table 2: Examples of Nitroreductase Enzymes

Enzyme Family Example Organism Cofactor Preference Oxygen Sensitivity Reference
NfsA Escherichia coli NADH/NADPH Type I (Oxygen-insensitive) nih.gov
NfsB Escherichia coli NADH/NADPH Type I (Oxygen-insensitive) researchgate.net
NTR2 Leishmania Not specified Type I (Activates bicyclic nitroimidazoles) acs.org

Future Research Trajectories and Potential Academic Applications

Development of Novel Nitroimidazole Analogues with Enhanced Potency and Selectivity

A primary avenue for future research lies in the design and synthesis of novel analogues of 1-(4-Nitro-1H-imidazol-2-yl)ethanol to enhance biological potency and selectivity. The development of new anti-infective and anti-cancer agents often relies on the strategic modification of a lead compound. For instance, research into 4-nitroimidazole (B12731) derivatives has led to the creation of compounds with significant anticancer, antibacterial, and antituberculosis activities. tandfonline.com

Future work could involve modifications at several key positions of the this compound scaffold:

The Imidazole (B134444) Ring: Introduction of various substituents on the imidazole ring could modulate the compound's electronic properties, thereby influencing its reduction potential, a critical factor for the bioactivity of nitroimidazoles.

The Ethanol (B145695) Side Chain: The hydroxyl group of the ethanol moiety presents a prime site for derivatization. Esterification or etherification could alter the compound's lipophilicity, impacting its cell permeability and pharmacokinetic profile.

The Nitro Group Position: While the parent compound is a 4-nitroimidazole, the synthesis of 2-nitro and 5-nitro analogues could be explored, as the position of the nitro group is known to significantly affect the biological activity and toxicity of these compounds. nih.gov

A comparative analysis of the structure-activity relationships (SAR) of these new analogues would be crucial. For example, studies on bicyclic 4-nitroimidazoles like pretomanid (B1679085) and delamanid (B1670213) have demonstrated potent activity against both replicating and non-replicating Mycobacterium tuberculosis. researchgate.net Similar bicyclic modifications to the this compound structure could be a fruitful area of investigation.

Potential Analogue Class Rationale for Development Potential Therapeutic Target
Bicyclic NitroimidazolesEnhanced potency against resistant pathogens.Mycobacterium tuberculosis
Piperazinyl-4-nitroimidazolesExploration of novel antiviral activity. nih.govHIV-1, HIV-2
Arylamide/Arylsulphonamide DerivativesDevelopment of non-nucleoside reverse transcriptase inhibitors. nih.govHIV-1, HIV-2

Investigation of Underexplored Biological Activities and Therapeutic Indications

The known biological activities of nitroimidazoles are extensive, ranging from antibacterial and antiprotozoal to anticancer and radiosensitizing effects. mdpi.comrxlist.com However, the full therapeutic potential of this class of compounds is likely yet to be realized. Future research on this compound and its analogues should include broad biological screening to uncover novel activities.

Emerging areas of interest for nitroimidazole compounds include:

Antiviral Activity: While less explored, some nitroimidazole derivatives have shown in vitro activity against HIV. nih.gov Systematic screening of a library of this compound analogues against a panel of viruses could identify new lead compounds.

Anti-inflammatory Properties: Given the role of hypoxia and anaerobic bacteria in certain inflammatory conditions, the potential anti-inflammatory effects of this compound warrant investigation.

Neurological Disorders: Some studies have explored the role of specific enzymes that could be targeted by nitroimidazoles in the context of neurodegenerative diseases. bohrium.com

The timeline of discovery for nitroimidazole applications reveals a continuous expansion from their initial use as anti-infectives to their application in cancer therapy and diagnostics. unimib.it This historical trend suggests that new therapeutic indications for compounds like this compound are a distinct possibility.

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of green and sustainable synthetic methods is a growing priority in chemical research. bohrium.comresearchgate.net Future academic work on this compound should focus on creating efficient, environmentally friendly, and scalable synthetic routes.

Current methods for the synthesis of functionalized imidazoles often involve multiple steps and the use of hazardous reagents. nih.gov Research in this area could explore:

One-Pot, Multi-Component Reactions: These reactions, which combine multiple starting materials in a single step, can significantly improve efficiency and reduce waste. ajgreenchem.com

Novel Catalysts: The use of heterogeneous or reusable catalysts, such as functionalized graphene oxide or ionic liquids, can lead to more sustainable processes. ajgreenchem.comtandfonline.com

Biocatalytic Approaches: The discovery of the biosynthetic pathway for azomycin, a naturally occurring 2-nitroimidazole (B3424786), opens the door for the development of enzymatic methods to produce nitroimidazole derivatives. nih.gov

An improved kilogram-scale synthesis has been developed for 2-bromo-4-nitro-1H-imidazole, a key building block for some nitroimidazole drugs, highlighting the importance of scalable synthesis. acs.org Similar efforts for this compound would be essential for its further development.

Synthetic Strategy Key Advantages Reference Example
Ultrasound-assisted synthesisReduced reaction times, improved yields.Synthesis of 1H-imidazole derivatives tandfonline.com
Microwave-assisted synthesisRapid and efficient heating, often solvent-free.Green synthesis of triphenyl imidazole researchgate.net
Ionic liquid-catalyzed synthesisRecyclable and often non-corrosive catalysts.Synthesis of polysubstituted imidazoles tandfonline.com

Comprehensive Studies on Metabolic Pathways in Microorganisms and In Vitro Systems

The biological activity of nitroimidazoles is intrinsically linked to their metabolic activation, typically through the reduction of the nitro group in hypoxic environments or by specific microbial enzymes. oup.comasm.org A thorough understanding of the metabolic fate of this compound is therefore critical.

Future research should focus on:

Identifying the Activating Enzymes: In microorganisms, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases are known to activate nitroimidazoles. oup.com Identifying the specific enzymes that metabolize this compound in different pathogenic bacteria and protozoa is crucial.

Characterizing the Metabolites: The reduction of the nitro group can lead to a variety of reactive intermediates and stable end-products. asm.org Detailed analysis of these metabolites is necessary to understand the mechanism of action and potential toxicity.

Investigating Resistance Mechanisms: Resistance to nitroimidazoles can arise from altered metabolic pathways in microorganisms. asm.org Studying how resistant strains metabolize this compound can provide insights into overcoming drug resistance.

In vitro models using cell cultures and purified enzymes can provide a controlled environment to study these metabolic processes in detail. For example, the metabolism of nimorazole (B1678890) has been studied in hypoxic environments to understand its function as a radiosensitizer. researchgate.net

Potential Role as Chemical Probes for Biological System Investigations

The selective accumulation of nitroimidazoles in hypoxic cells has led to their development as powerful chemical probes for imaging and diagnostics. acs.orgnih.gov this compound, with its functional ethanol group, is well-suited for modification into a variety of probes.

Potential applications as chemical probes include:

Fluorescent Imaging Agents: The ethanol side chain can be readily conjugated to a fluorophore. The resulting probe could be used to visualize hypoxic regions in tumors or other tissues, as has been demonstrated with other nitroimidazole-fluorophore conjugates. acs.orgmdpi.com

PET and SPECT Radiotracers: Radiolabeling of this compound or its derivatives with isotopes such as ¹⁸F or ⁹⁹ᵐTc could create novel agents for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging of hypoxia. nih.govresearchgate.net

Affinity-Based Probes: The development of "click-chemistry" compatible analogues, for instance by converting the ethanol group to an azide, would facilitate the identification of the cellular protein targets of the compound. nih.gov

The development of such probes would not only have diagnostic potential but would also be invaluable academic tools for studying the role of hypoxia in a wide range of biological processes and diseases.

Probe Type Modification Strategy Application
Fluorescent ProbeConjugation of a fluorescent dye to the ethanol side chain.In vitro and in vivo imaging of hypoxia. acs.org
PET TracerIncorporation of a positron-emitting radionuclide (e.g., ¹⁸F).Non-invasive quantification of tissue hypoxia. nih.gov
Affinity ProbeIntroduction of a "clickable" functional group (e.g., azide).Proteomic identification of cellular targets. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-Nitro-1H-imidazol-2-yl)ethanol, and how can reaction conditions be optimized for higher yields?

  • Methodology : Begin with nitration of the imidazole ring using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent coupling with ethanol derivatives can employ nucleophilic substitution or condensation reactions. For example, tetrakis(dimethylamino)ethylene (TDAE) methodology has been effective in similar nitro-imidazole syntheses by facilitating electron-deficient intermediate stabilization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., NaBH₄ for selective reduction). Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm the nitro group’s position on the imidazole ring and ethanol moiety integration. For purity assessment, HPLC-MS with a C18 column and acetonitrile/water gradient elution is recommended. FTIR can identify functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -OH at ~3400 cm⁻¹). X-ray crystallography may resolve structural ambiguities, as demonstrated for analogous imidazole derivatives . Cross-validate results with computational methods (e.g., density functional theory (DFT) for vibrational spectra comparisons) .

Advanced Research Questions

Q. How does the nitro group’s electronic and steric effects influence the compound’s reactivity in subsequent derivatization reactions?

  • Methodology : Perform DFT calculations to map electron density distribution and frontier molecular orbitals (HOMO/LUMO), which predict sites for electrophilic or nucleophilic attacks . Experimentally, compare reactivity in alkylation or acylation reactions with non-nitro analogs. For instance, the nitro group’s electron-withdrawing nature may hinder nucleophilic substitution at the imidazole C2 position but activate adjacent carbons for electrophilic aromatic substitution. Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during structural validation?

  • Methodology : Investigate tautomeric equilibria or solvent effects through variable-temperature NMR or deuterium exchange experiments. For example, imidazole rings exhibit keto-enol tautomerism, which can shift proton resonances. Computational tools like NIST’s Chemistry WebBook or Gaussian software can simulate spectra under different conditions to identify discrepancies . If crystallography is unavailable, 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns .

Q. What strategies mitigate byproduct formation during scale-up synthesis of this compound?

  • Methodology : Employ Design of Experiments (DoE) to optimize parameters (temperature, pH, catalyst loading). For example, excessive nitration can yield dinitro byproducts; controlled addition rates and low temperatures minimize this. Use scavengers (e.g., urea) to quench residual nitric acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield . LC-MS tracking identifies byproducts early for targeted removal .

Q. What computational approaches predict the compound’s potential as a pharmaceutical intermediate, particularly for antifungal applications?

  • Methodology : Conduct molecular docking (e.g., AutoDock Vina) to assess binding affinity to fungal cytochrome P450 enzymes, a target for azole antifungals . Compare with known inhibitors (e.g., ketoconazole) using similarity scoring. QSAR models can correlate nitro-imidazole substituents with bioactivity, leveraging datasets from PubChem or ChEMBL . Validate predictions via in vitro assays (e.g., MIC against Candida albicans) .

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